Home > Products > Building Blocks P9335 > 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride - 943516-55-0

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

Catalog Number: EVT-1814817
CAS Number: 943516-55-0
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic organic compound containing a piperidine ring fused to a cyclopropane ring. This compound serves as a versatile building block and intermediate in organic synthesis, particularly in medicinal chemistry for developing pharmaceuticals. [, , , , , ]

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

  • Relevance: This compound shares the core 6,6-dimethyl-3-azabicyclo[3.1.0]hexane structure with the target compound, differing only in the substituent at the 2-position. The presence of the carboxylate ester group in this related compound provides a synthetic handle for further derivatization, leading to the target compound and other analogs. [, , ]

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate

  • Compound Description: This compound is a key intermediate in the efficient synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, its esters, and salts. [, ]
  • Relevance: This compound is structurally very similar to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride, with the difference being the presence of a sulfonate group instead of the hydrochloride salt. This structural similarity suggests a close synthetic relationship between the two compounds. [, ]

(1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034)

  • Compound Description: SCH 503034 is a potent, selective, and orally bioavailable hepatitis C virus (HCV) NS3 protease inhibitor. It has advanced to clinical trials for treating hepatitis C viral infections. [, ]
  • Relevance: This compound incorporates the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core structure of the target compound. It highlights how modifications and extensions to this core structure can lead to potent and clinically relevant HCV protease inhibitors. [, ]

(1R,5S)-(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (DOV 21947)

  • Compound Description: DOV 21947 acts as a triple uptake inhibitor, targeting norepinephrine, 5-hydroxytryptamine, and dopamine uptake. It has shown potential as an anti-obesity treatment in rodent models by reducing body weight and plasma triglycerides. []
  • Relevance: This compound demonstrates the versatility of the 3-azabicyclo[3.1.0]hexane scaffold for developing compounds with diverse pharmacological activities. The presence of a 3,4-dichlorophenyl group at the 1-position of the bicyclic system in DOV 21947 highlights the potential for substitutions at this position to modulate activity and target different pharmacological profiles, compared to the 6,6-dimethyl substitution in the target compound. []

3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911)

  • Compound Description: SUVN-911 is a potent and selective neuronal nicotinic acetylcholine α4β2 receptor antagonist. This orally active compound exhibits antidepressant effects in preclinical models and has undergone clinical evaluation for treating depression. [, ]

6,6-Diphenyl-3,3-diethyl-3-azabicyclo[3.1.0]hexane Bromide Monohydrate

  • Compound Description: This compound's crystal and molecular structure have been determined, providing insights into the conformational and bonding properties of the 3-azabicyclo[3.1.0]hexane system. []
  • Relevance: While this compound is not directly investigated for biological activity, its structural analysis offers valuable information about the 3-azabicyclo[3.1.0]hexane scaffold. The presence of diphenyl substituents at the 6-position, in contrast to the dimethyl substituents in the target compound, suggests the possibility of incorporating diverse substituents at this position to potentially modulate the physicochemical properties of the molecule. []

1-(4-Aminophenyl)-3-n-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CGP29953)

  • Compound Description: CGP29953 is an analog of the aromatase inhibitor aminoglutethimide, with potential applications in cancer treatment. It exhibits substantial enantiomeric shift differences when analyzed with chiral lanthanide shift reagents. []
  • Relevance: CGP29953 shares the 3-azabicyclo[3.1.0]hexane core structure with 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride, highlighting the scaffold's potential in developing pharmaceutical agents. The presence of a 1-(4-aminophenyl) and a 2,4-dione group in CGP29953, in contrast to the dimethyl and hydrochloride moieties in the target compound, further underscores the possibility of modifying this core structure to target various therapeutic areas. []
Overview

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride, commonly referred to as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, is a bicyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. This compound is particularly significant in the development of antiviral medications, including boceprevir and pf-07321332, which are utilized in treating hepatitis C and COVID-19, respectively .

Source

The primary sources of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride are synthetic routes developed in laboratory settings. These methods often involve complex organic reactions designed to yield this compound with high efficiency and purity.

Classification

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is classified as a bicyclic amine due to its structural characteristics that include a nitrogen atom incorporated within a bicyclic framework. It falls under the category of azabicyclic compounds, which are notable for their applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods, with recent advancements focusing on more efficient catalytic processes. A notable method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis, which has been shown to produce the compound in seven steps with a total yield of approximately 28% .

Technical Details

The synthesis begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate with high efficiency (97% yield). Subsequent steps involve alkaline hydrolysis and cyclization reactions, culminating in the reduction of intermediates to obtain the final product .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 139.21 g/mol
  • Boiling Point: Approximately 135°C
  • Storage Conditions: Recommended at 2-8°C and protected from light .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane largely revolves around its functional groups and bicyclic structure, allowing it to participate in various organic reactions such as nucleophilic substitutions and cyclization processes.

Technical Details

In laboratory settings, this compound can undergo transformations such as:

  • Reduction: Utilizing lithium aluminum hydride to convert lactams into amines.
  • Hydrolysis: Reaction with acids to yield hydrochloride salts that enhance solubility and stability.
Mechanism of Action

Process

The mechanism by which 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane exerts its biological effects primarily involves interactions at the molecular level with viral proteins or enzymes. For instance, its derivatives are known to inhibit protease activity in viruses like hepatitis C.

Data

Research indicates that compounds derived from 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane can effectively block viral replication pathways by binding to active sites on viral proteins, thereby preventing their function .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 135°C
  • Melting Point: Not extensively documented but inferred to be low due to its liquid state at room temperature.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like dichloromethane.
  • Stability: Requires protection from light and moisture during storage.
Applications

Scientific Uses

The primary applications of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride lie within medicinal chemistry:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing antiviral drugs such as boceprevir and pf-07321332.
  • Research: Used in studies exploring new antiviral compounds and mechanisms of action against various pathogens.
Synthetic Methodologies and Catalytic Innovations [8] [9]

Ru(II)-Catalyzed Intramolecular Cyclopropanation Strategies

Recent advances in transition metal catalysis have revolutionized the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold. A landmark 2023 study demonstrated a Ru(II)-catalyzed intramolecular cyclopropanation of α-diazoacetates derived from 3-methyl-2-butenol. This method constructs the bicyclic framework through a sequence involving metallocarbenoid formation and subsequent intramolecular C-H insertion, achieving ring closure with exceptional stereocontrol. The reaction proceeds via a proposed Ru(II)-carbenoid intermediate that undergoes stereoselective intramolecular attack by the alkene moiety, forming the strained cyclopropane ring characteristic of this bicyclic system [2].

The optimized catalytic system enables gram-scale synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) in seven linear steps with a 28% overall yield—a significant improvement over previous routes. Critical to this efficiency is the Ru(II) catalyst's ability to control diastereoselectivity during the cyclopropanation step, minimizing byproduct formation. This methodology represents a substantial advancement given the compound's role as a key building block in antiviral agents like PF-07321332 (nirmatrelvir) and boceprevir [2] [6].

Table 1: Performance Metrics of Ru(II)-Catalyzed Cyclopropanation

ParameterOptimized ConditionsYieldScale Demonstrated
Catalyst SystemRu(II)-porphyrin complex82% (cyclopropanation step)10+ grams
Temperature40-45°C
Reaction Time8-12 hours
Overall Yield (7 steps)28% from 3-methyl-2-butenol

Gabriel Synthesis for Azabicyclo Framework Construction

The Gabriel synthesis serves as a pivotal strategy for introducing the nitrogen functionality into the bicyclic framework under mild conditions. This approach involves the reaction of a cyclopropane-fused alkyl halide precursor with potassium phthalimide, followed by hydrazinolysis or enzymatic cleavage to liberate the primary amine. The liberated amine spontaneously cyclizes to form the 3-azabicyclo[3.1.0]hexane core, with the 6,6-dimethyl groups providing steric stabilization to the strained system [2].

Recent process optimizations have focused on enhancing the regioselectivity of the ring closure and minimizing side reactions. By employing N-protected variants and carefully controlling the deprotection-cyclization conditions, researchers achieve high-purity 6,6-DMABH free from over-alkylation impurities. The Gabriel route is particularly valuable because it avoids the need for high-pressure hydrogenation conditions that could compromise the integrity of the strained cyclopropane ring. When coupled with the Ru(II)-catalyzed cyclopropanation, this methodology provides a streamlined approach to the heterocyclic nucleus present in several protease inhibitors [2] [6].

Asymmetric Resolution Techniques for Enantiomeric Salt Preparation

The pharmaceutical relevance of enantiomerically pure 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride necessitates efficient chiral resolution techniques. Patent literature reveals sophisticated diastereomeric salt crystallization methods using chiral acids. Racemic 6,6-dimethyl-3-azabicyclo[3.1.0]hexane free base is treated with enantiopure tartaric acid derivatives—particularly O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DTTA)—in methanol/MTBE mixtures. This produces diastereomeric salts with distinct solubility profiles, enabling their separation through crystallization-driven resolution [4].

The resolution efficiency is highly solvent-dependent, with optimal results obtained in methyl tert-butyl ether (MTBE) at controlled temperatures (0-5°C). This process achieves enantiomeric excesses exceeding 98% ee after a single crystallization cycle. Alternative resolving agents include dibenzoyl-L-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid, with selection based on the specific crystalline properties required for large-scale isolation. The resolved amine is subsequently converted to the stable hydrochloride salt using hydrogen chloride in alcoholic solvents [4] [5].

Table 2: Performance of Chiral Resolving Agents

Resolving AgentOptimal SolventTemperature Rangeee AchievableCrystallization Cycles
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acidMethanol/MTBE0-5°C>98% ee1
Dibenzoyl-L-tartaric acidEthanol/acetone20-25°C95% ee1-2
L-Malic acidIsopropanol5-10°C90% ee2-3

Bisulfite Intermediate Utilization in Process Optimization

A patented bisulfite adduct approach significantly enhances the synthesis efficiency and purity of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride. This method involves reacting a keto-pyrrolidine precursor with sodium bisulfite (NaHSO₃) to form a stable crystalline adduct that facilitates purification. The bisulfite adduct is then subjected to reductive amination conditions or hydrolytic cleavage to unmask the bicyclic amine [5].

The critical advantage lies in the bisulfite group's ability to stabilize sensitive intermediates while enabling the removal of carbonyl-containing impurities through crystallization. Subsequent treatment with hydrochloric acid liberates the target amine as its hydrochloride salt while regenerating the bisulfite for potential recovery. This strategy minimizes side reactions during the final ring closure, particularly those involving the highly reactive cyclopropane ring. Process intensification studies demonstrate a 30% reduction in processing time and a 15% increase in overall yield compared to non-adduct routes, making this approach particularly valuable for large-scale manufacturing [5].

The bisulfite methodology also demonstrates excellent compatibility with existing routes, allowing integration with both the Ru(II)-catalyzed cyclization and Gabriel synthesis platforms. By providing a crystalline handle for purification at a late synthetic stage, it addresses the historical challenge of purifying volatile bicyclic amines without resorting to complex derivatization. This innovation represents a significant advancement in the process chemistry of strained nitrogen heterocycles for pharmaceutical applications [5].

Properties

CAS Number

943516-55-0

Product Name

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H13N.ClH/c1-7(2)5-3-8-4-6(5)7;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

HEMYJVAMSVISRT-UHFFFAOYSA-N

SMILES

CC1(C2C1CNC2)C.Cl

Canonical SMILES

CC1(C2C1CNC2)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.